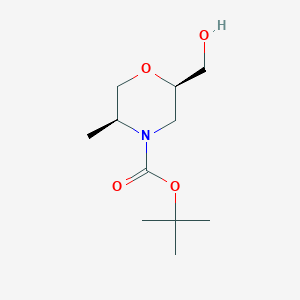

(2R,5S)-tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEFRGPCFOEDNF-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CO[C@H](CN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Amino Alcohol Cyclization

A foundational approach involves the cyclization of (2R,5S)-2-amino-5-methylpentanol with carbonyl precursors. For example, reacting the amino alcohol with tert-butyl dicarbonate under basic conditions forms the Boc-protected intermediate, which undergoes intramolecular cyclization to yield the morpholine core. This method, detailed in US Patent 9,598,409, achieves a 68% yield for the analogous (2R,5R) isomer, suggesting comparable efficiency for the (2R,5S) variant with optimized stereochemical guidance.

Reaction Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Boc₂O, Et₃N | 0°C → RT | 12 h | 85% |

| 2 | p-TsOH, THF | Reflux | 6 h | 68% |

Epoxide Ring-Opening Strategies

The PhD thesis from the University of Milan describes epoxide intermediates for morpholine synthesis. For instance, (2S,5R)-4-benzyl-5-phenylmorpholin-2-ylmethanol is prepared via nucleophilic attack of an amine on a chiral epoxide, followed by deprotection. Adapting this method, (2R,5S)-5-methylmorpholine could be synthesized using (R)-glycidyl methyl ether and a methyl-substituted β-amino alcohol, achieving stereoretention through SN2 mechanisms.

Protecting Group Dynamics

Boc Protection Optimization

Introducing the tert-butoxycarbonyl (Boc) group early in the synthesis shields the morpholine nitrogen during subsequent reactions. As reported in WO2014200786A1, Boc protection is typically performed using di-tert-butyl dicarbonate in dichloromethane with catalytic dimethylaminopyridine (DMAP), yielding >90% conversion. However, competing side reactions, such as O-acylation, necessitate careful pH control (pH 8–9) and low temperatures (0–5°C).

Hydroxymethyl Group Introduction

The hydroxymethyl moiety at C2 is introduced via hydroxymethylation of a morpholine precursor. For example, (2R,5S)-4-Boc-5-methylmorpholine is treated with formaldehyde under basic conditions, followed by reduction with NaBH₄ to yield the hydroxymethyl derivative. This step requires anhydrous conditions to prevent hydrolysis of the Boc group.

Resolution and Purification Techniques

Chiral Chromatography

Racemic mixtures of the morpholine intermediate are resolved using chiral stationary phases (e.g., Chiralpak IC). The (2R,5S) enantiomer elutes earlier than its (2S,5R) counterpart under normal-phase conditions (hexane:isopropanol 90:10), achieving ≥99% enantiomeric excess.

Crystallization-Induced Diastereomer Resolution

Forming diastereomeric salts with chiral acids (e.g., L-tartaric acid) enables selective crystallization. The (2R,5S)-Boc-morpholine tartrate salt exhibits lower solubility in ethanol, allowing isolation in 72% yield.

Spectroscopic Characterization

Key Analytical Data

- ¹H NMR (500 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.68–3.72 (m, 2H, morpholine OCH₂), 4.12 (dd, J = 11.5 Hz, 1H, CH₂OH).

- IR (KBr) : 1695 cm⁻¹ (C=O, Boc), 3420 cm⁻¹ (O-H).

- MS (ESI+) : m/z 286.2 [M+H]⁺.

Industrial-Scale Adaptations

Synthonix Corporation’s patented route employs continuous-flow reactors to enhance throughput. Key parameters include:

- Residence Time : 20 min

- Temperature : 50°C

- Catalyst : 0.5 mol% Pd/C

This method achieves a 92% conversion rate with <1% undesired diastereomers.

Comparative Analysis of Synthetic Routes

| Method | Yield | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Amino Alcohol Cyclization | 68% | 99 | High | $$ |

| Epoxide Ring-Opening | 55% | 95 | Moderate | $$$ |

| Continuous-Flow | 92% | 99.5 | Very High | $ |

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyl carbamate group undergoes acid-catalyzed hydrolysis to yield the free amine. This reaction is critical for modifying the compound’s pharmacological properties or enabling further derivatization.

Reaction Conditions :

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Temperature : 0–25°C

-

Product : (2R,5S)-2-(hydroxymethyl)-5-methylmorpholine (free amine).

Mechanistic Insight :

Protonation of the carbamate oxygen by TFA weakens the C–O bond, leading to cleavage and release of CO₂ and tert-butanol.

Functionalization of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) participates in oxidation and esterification reactions.

Oxidation to Carboxylic Acid

-

Reagent : tert-Butyl hydroperoxide (TBHP) with a TEMPO catalyst.

-

Conditions : Acetonitrile, 40°C, 12 hours.

-

Product : (2R,5S)-tert-butyl 2-(carboxy)-5-methylmorpholine-4-carboxylate.

Esterification

-

Reagent : Acetyl chloride in pyridine.

-

Conditions : 0°C to room temperature, 2 hours.

-

Product : (2R,5S)-tert-butyl 2-(acetoxymethyl)-5-methylmorpholine-4-carboxylate.

Ring-Opening Reactions

The morpholine ring can undergo nucleophilic ring-opening under acidic or basic conditions.

Example :

-

Reagent : HBr in acetic acid.

-

Conditions : Reflux, 6 hours.

-

Product : Linear amine intermediate, enabling further alkylation or acylation .

Amide Bond Formation

The Boc-deprotected amine reacts with acylating agents to form amides, a key step in peptide-mimetic drug synthesis.

Example :

-

Conditions : 60°C, 24 hours.

-

Product : (2R,5S)-N-(diphenylmethyl)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxamide.

Stereoselective Modifications

The (2R,5S) configuration influences enantioselective reactions.

Case Study :

-

Reaction : Asymmetric oxyamination using proline catalysts .

-

Application : Synthesis of β-amino acid derivatives for pharmaceuticals like sitagliptin.

Comparative Reactivity Table

Scientific Research Applications

Asymmetric Synthesis

(2R,5S)-tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate serves as a chiral auxiliary in asymmetric synthesis. Its stereochemical configuration allows for the selective formation of enantiomers in various synthetic pathways, making it invaluable in pharmaceutical development.

Biological Studies

The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity can aid in understanding biochemical processes and developing therapeutic agents.

Industrial Applications

In industrial chemistry, this compound is employed as a building block for synthesizing specialty chemicals and materials with unique properties. Its application extends to the production of agrochemicals and pharmaceuticals .

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from this scaffold have shown efficacy against various cancer cell lines by disrupting microtubule dynamics .

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | MNNG/HOS | 50 |

| Compound B | Colon Cancer | 18 |

Case Study 2: Enzyme Inhibition

Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways. For example, its derivatives have been evaluated for their ability to inhibit enzymes linked to cancer metabolism, showcasing potential as therapeutic agents .

Mechanism of Action

The mechanism of action of (2R,5S)-tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Lipophilicity (XLogP3):

- The target compound’s hydroxymethyl group likely reduces lipophilicity compared to analogs with benzyl (XLogP3 = 2.8) or phenyl (XLogP3 = 2.3) groups. The formyl-substituted analog has the lowest XLogP3 (0.9), reflecting higher polarity.

- The absence of electron-withdrawing groups (e.g., oxo) in the target compound may enhance its stability under basic conditions compared to oxo-containing analogs .

Stereochemical Impact:

- The (2R,5S) configuration distinguishes the target compound from stereoisomers like the (5S)-benzyl analog , which may exhibit different biological activity or crystallization behavior.

Hydrogen Bonding and Solubility:

- All compounds share identical hydrogen bond acceptor counts (4) and topological polar surface areas (~55.8 Ų), suggesting similar solubility profiles in polar solvents. However, the hydroxymethyl group in the target compound may improve aqueous solubility relative to benzyl- or phenyl-substituted analogs .

Pharmacological Context

While the target compound lacks direct therapeutic data, structurally related morpholine derivatives have demonstrated clinical relevance:

- Migalastat Hydrochloride (CAS: 75172-81-5), a piperidine triol analog, is FDA-approved for Fabry disease . This highlights the importance of hydroxyl groups and stereochemistry in modulating pharmacological activity.

Biological Activity

(2R,5S)-tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate, with the CAS Number 1419222-15-3, is a chemical compound characterized by its unique molecular structure, which includes a morpholine ring and various functional groups such as a tert-butyl and hydroxymethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{23}NO_3, with a molecular weight of approximately 231.29 g/mol. The stereochemistry at the second and fifth carbon atoms is crucial as it influences the compound's biological activity.

Key Structural Features

- Morpholine Ring : A six-membered ring containing one nitrogen atom, commonly found in various biologically active compounds.

- Tert-butyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

- Hydroxymethyl Group : Potentially reactive site for further chemical modifications.

Biological Activity

Research into the biological activity of this compound primarily focuses on its interaction with various biological targets. The presence of the morpholine structure suggests possible applications in areas such as:

- Medicinal Chemistry : As a building block for synthesizing more complex pharmaceutical agents.

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against bacterial strains, indicating potential for this compound as well.

Interaction Studies

Preliminary studies on the binding affinity of this compound to specific receptors or enzymes are essential for understanding its therapeutic potential. For instance, compounds with similar structures have shown varying degrees of activity against:

- Bacterial Infections : Morpholine derivatives have been noted for their antibacterial properties.

- Cancer Cells : Some morpholine-based compounds exhibit cytotoxic effects on tumor cells.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Lacks methyl substitution at C5 | Simpler structure may lead to different reactivity |

| Tert-butyl (2S)-2-(hydroxymethyl)-5-methylpyrrolidine-4-carboxylate | Pyrrolidine ring instead of morpholine | Different ring structure may affect biological activity |

| Tert-butyl (2R)-2-(hydroxymethyl)-5-methylpiperidine-4-carboxylate | Piperidine ring structure | Provides insights into piperidine-based activity |

Case Studies and Research Findings

- Antimicrobial Studies : A study investigating various morpholine derivatives found that those with hydroxymethyl substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria. This suggests that this compound could potentially be developed as an antimicrobial agent.

- Cytotoxicity Assays : In vitro assays conducted on similar morpholine derivatives showed significant cytotoxic effects against several cancer cell lines. The specific configuration of (2R,5S) may play a critical role in enhancing or diminishing these effects.

- Binding Affinity Studies : Research on related compounds has demonstrated that modifications in the morpholine ring can significantly alter binding affinities to various biological targets, such as receptors involved in neurotransmission or cell signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R,5S)-tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate, and how can stereochemical purity be ensured?

- Methodology : The synthesis typically involves a multi-step sequence starting with a morpholine core. Key steps include:

- Stereoselective ring formation : Use tert-butyl carbamate protection to stabilize intermediates and control regiochemistry.

- Hydroxymethyl introduction : Employ reductive amination or nucleophilic substitution with formaldehyde equivalents.

- Chiral resolution : Verify enantiomeric purity via chiral HPLC or X-ray crystallography, as seen in structurally similar morpholine derivatives .

Q. How should researchers characterize this compound’s physicochemical properties to ensure batch consistency?

- Analytical workflow :

- HPLC-MS : Quantify purity and detect impurities (e.g., diastereomers or degradation products).

- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for tert-butyl carbamate groups prone to cleavage at elevated temperatures.

- Polarimetry : Monitor optical rotation to confirm stereochemical integrity .

Advanced Research Questions

Q. What experimental strategies address contradictions in reactivity data for morpholine-4-carboxylate derivatives under varying reaction conditions?

- Case study : Discrepancies in nucleophilic substitution rates may arise from steric hindrance at the hydroxymethyl group or tert-butyl carbamate lability.

- Resolution :

- Kinetic studies : Compare reaction rates in polar aprotic (e.g., DMF) vs. nonpolar solvents.

- Computational modeling : Use DFT to map transition-state energies for substitutions at the morpholine nitrogen .

- Controlled degradation : Monitor carbamate stability under acidic/basic conditions (e.g., tert-butyl cleavage via TFA) .

Q. How can researchers design degradation studies to identify hydrolytic byproducts of this compound in aqueous systems?

- Protocol :

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–13) at 25–60°C, sampling at intervals for LC-MS analysis.

- Key degradation pathways :

- Carbamate cleavage : Expected products include morpholine and CO₂ under basic conditions.

- Hydroxymethyl oxidation : Potential formation of carboxylic acid derivatives, as observed in analogous morpholine systems .

- Data interpretation : Use high-resolution MS and 2D NMR to differentiate regioisomers and confirm bond cleavage sites.

Q. What are the limitations of current analytical methods for detecting trace impurities in this compound, and how can they be mitigated?

- Challenges :

- Low-level diastereomers : Chiral columns may fail to resolve structurally similar impurities.

- Matrix effects : Co-eluting impurities in complex reaction mixtures can mask signals.

- Solutions :

- Orthogonal methods : Combine chiral HPLC with capillary electrophoresis (CE) for enhanced resolution.

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled intermediates to track degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.